molecular formula C10H10N2O2 B8671997 2-(methoxymethyl)-1H-quinazolin-4-one

2-(methoxymethyl)-1H-quinazolin-4-one

Cat. No.: B8671997
M. Wt: 190.20 g/mol
InChI Key: VBDBTBAAJPBZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethyl)-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-4(3H)-one derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different functionalized derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4(3H)-one derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(methoxymethyl)-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Quinazoline derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its anticancer properties.

    7-Methoxyquinazoline: Used in the development of kinase inhibitors.

    2-Chloroquinazoline: Explored for its antiviral activity.

Uniqueness

2-(methoxymethyl)-1H-quinazolin-4-one is unique due to its methoxymethyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(methoxymethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-14-6-9-11-8-5-3-2-4-7(8)10(13)12-9/h2-5H,6H2,1H3,(H,11,12,13)

InChI Key

VBDBTBAAJPBZAI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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